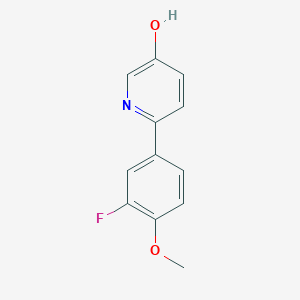

6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol

Description

Significance of Pyridine (B92270) Core Structures in Chemical Research

The pyridine ring is a fundamental six-membered heterocyclic aromatic compound containing one nitrogen atom. Its unique electronic properties and reactivity have established it as a privileged scaffold in numerous areas of chemical science.

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of a vast number of pharmaceutical agents. chemeo.comchemicalbook.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for the binding of drugs to biological targets. nist.gov Furthermore, the pyridine nucleus is present in many essential biomolecules, including nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and vitamin B6, highlighting its fundamental role in biological systems. chemeo.com The versatility of the pyridine scaffold is also evident in the wide array of FDA-approved drugs that contain this moiety, which are used to treat a diverse range of conditions, including cancer, viral infections, and inflammatory diseases. nist.gov

The pyridin-3-ol moiety, also known as 3-hydroxypyridine (B118123), introduces a hydroxyl group onto the pyridine ring, which significantly influences its chemical behavior. This functional group can act as both a hydrogen bond donor and acceptor, enhancing the molecule's ability to interact with other molecules. The presence of the hydroxyl group also impacts the electronic distribution within the pyridine ring, affecting its reactivity in chemical transformations. Pyridin-3-ols can exist in equilibrium with their zwitterionic pyridinium-3-olate form, a property that can be modulated by the surrounding chemical environment. This tautomerism can play a critical role in the molecule's reactivity and its interactions in biological systems. Research has shown that substituted pyridin-3-ols can exhibit a range of biological activities, including antioxidant properties. nih.gov

Below is a table summarizing some of the key chemical properties of the parent compound, pyridin-3-ol.

| Property | Value |

| Molecular Formula | C₅H₅NO |

| Molecular Weight | 95.10 g/mol |

| Melting Point | 125-128 °C |

| Boiling Point | 280-281 °C |

| Water Solubility | 32.26 g/L (20 °C) |

| pKa | 4.79, 8.75 (at 20 °C) |

Data sourced from ChemicalBook and PubChem. chemicalbook.comnih.gov

Strategic Incorporation of Fluorine in Organic Molecules

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties.

Fluorine is the most electronegative element, and its small size allows it to replace hydrogen atoms with minimal steric hindrance. The substitution of hydrogen with fluorine can have profound effects on a molecule's properties. For instance, the strong carbon-fluorine bond can block sites of metabolic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. mdpi.com Fluorination can also alter the acidity or basicity (pKa) of nearby functional groups, which can in turn affect a molecule's solubility, membrane permeability, and binding affinity to its target. x-mol.com Furthermore, the introduction of fluorine can influence the conformation of a molecule, which can be critical for its biological activity. mdpi.com

The following interactive table details the effects of fluorine substitution on key molecular properties.

| Molecular Property | Impact of Fluorine Substitution |

| Metabolic Stability | Increased due to the strength of the C-F bond. |

| Lipophilicity | Generally increased, which can enhance membrane permeability. |

| pKa | Can be lowered, affecting the ionization state of the molecule. |

| Binding Affinity | Can be enhanced through new interactions with the biological target. |

| Conformation | Can be altered, potentially leading to improved biological activity. |

When incorporated into aromatic systems, fluorine's strong electron-withdrawing nature can significantly alter the electronic properties of the ring, influencing its reactivity in chemical synthesis and its interactions in biological contexts. nist.gov Fluorinated aromatic moieties are common in a wide range of pharmaceuticals, including anticancer agents, antibiotics, and central nervous system drugs. x-mol.com The presence of fluorine on an aromatic ring can enhance its ability to participate in π-π stacking interactions, which are important for molecular recognition. Moreover, the unique properties of fluorinated aromatic systems have made them valuable in the development of advanced materials, such as liquid crystals and polymers with enhanced thermal stability and chemical resistance. nist.gov

Overview of 6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol in the Context of Contemporary Chemical Research

The chemical compound this compound integrates the key structural features discussed above. It possesses a pyridin-3-ol core, suggesting potential for specific biological interactions and interesting chemical reactivity. This core is attached to a 3-fluoro-4-methoxyphenyl group at the 6-position. This substituent introduces both a fluorine atom and a methoxy (B1213986) group on an aromatic ring.

While specific research literature on this compound is not extensively available, the combination of these two well-established pharmacophores suggests that this compound could be a target of interest in discovery chemistry programs. The synthesis of related 6-arylpyridin-3-ols has been reported, providing potential synthetic routes to this specific molecule. x-mol.com The strategic placement of the fluoro and methoxy substituents on the phenyl ring, coupled with the versatile pyridin-3-ol scaffold, makes this compound a molecule with potential for further investigation in various fields of chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(3-fluoro-4-methoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-16-12-5-2-8(6-10(12)13)11-4-3-9(15)7-14-11/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLLIPVSWQPONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692572 | |

| Record name | 6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261958-94-4 | |

| Record name | 6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 3 Fluoro 4 Methoxyphenyl Pyridin 3 Ol

Retrosynthetic Analysis and Key Disconnections for the Pyridin-3-ol Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials advancechemjournal.com. For the 6-aryl-pyridin-3-ol scaffold, the primary disconnection occurs at the aryl-pyridine carbon-carbon bond. This suggests a cross-coupling reaction as a key final step. A second disconnection involves breaking the pyridine (B92270) ring itself to identify potential acyclic precursors.

The pyridine ring is a fundamental heterocyclic motif in a vast number of pharmaceuticals and agrochemicals acsgcipr.orgrsc.org. Its synthesis can be achieved through various methods, often involving the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives acsgcipr.orgrsc.org.

Key strategies for pyridine ring construction include:

Hantzsch Dihydropyridine (B1217469) Synthesis: This classic method involves a [2+2+1+1] multicomponent reaction, typically between an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step to form the aromatic pyridine ring rsc.org.

Condensation Reactions: Pyridine derivatives can be formed through condensation reactions of 1,5-dicarbonyl compounds with ammonia, which provides the nitrogen atom for the heterocycle rsc.org.

Cycloaddition Reactions: [4+2] cycloaddition reactions, such as the inverse-electron-demand aza-Diels-Alder reaction between enamines and triazines, offer another powerful route to the pyridine scaffold rsc.org.

Metal-Catalyzed Cyclizations: Cobalt-mediated [2+2+2] cycloadditions of alkynes and nitriles can assemble the pyridine ring in a single step rsc.org.

| Synthetic Strategy | Description | Key Precursors |

|---|---|---|

| Hantzsch Synthesis | A multicomponent reaction to form a dihydropyridine, which is subsequently oxidized to the pyridine. | Aldehyde, β-ketoester, Ammonia |

| Condensation Reaction | Cyclization of a linear carbon chain with a nitrogen source. | 1,5-Dicarbonyl compound, Ammonia |

| Aza-Diels-Alder Reaction | A [4+2] cycloaddition to form the heterocyclic ring. | Enamine, Triazine |

| Metal-Catalyzed Cycloaddition | Transition metal-mediated assembly of the ring from smaller unsaturated units. | Alkynes, Nitriles |

Introducing a hydroxyl group at the C3 position of the pyridine ring presents a significant challenge due to the electronic properties of the heterocycle, which favor nucleophilic substitution at the C2 and C4 positions and electrophilic substitution at the C3 position only under harsh conditions nih.govacs.orgnih.gov. Modern synthetic methods have been developed to overcome this hurdle.

One effective strategy involves the photochemical valence isomerization of pyridine N-oxides nih.govacs.org. In this metal-free transformation, irradiation of a pyridine N-oxide can lead to rearrangement, and subsequent acid-promoted ring opening can yield the desired C3-hydroxylated pyridine nih.gov. This method is noted for its operational simplicity and tolerance of various functional groups nih.govacs.org. The newly installed hydroxyl group can then be further functionalized; for instance, it can be converted to an aryl triflate, which can participate in various palladium-catalyzed cross-coupling reactions nih.govacs.org.

Another approach is the temporal dearomatization of the pyridine ring to generate more electron-rich intermediates that can be functionalized regioselectively nih.gov.

Advanced Synthetic Approaches to 6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol

The final assembly of the target molecule typically involves joining the pyridine and the fluorinated methoxyphenyl fragments. This is most efficiently accomplished using modern palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between sp²-hybridized centers, making them ideal for synthesizing biaryl and aryl-heteroaryl compounds wikipedia.orgmdpi.com.

Suzuki-Miyaura Coupling: This reaction has become one of the most valuable methods for C-C bond formation due to its versatility and the use of non-toxic and stable organoboron reagents mdpi.com. The reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate mdpi.com. For the synthesis of 6-arylpyridines, this would involve reacting a 6-halopyridin-3-ol derivative with an appropriately substituted arylboronic acid nih.govresearchgate.net. The development of highly active catalyst systems has enabled the coupling of challenging substrates, including electron-deficient heteroaryl boron derivatives nih.gov.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex wikipedia.org. It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms wikipedia.org. Pyridyl zinc halides can be coupled with a variety of halogen-substituted heterocycles orgsyn.org. The use of specific ligands, such as XPhos, can facilitate the coupling of 2-heterocyclic organozinc reagents with aryl chlorides under mild conditions organic-chemistry.org.

Stille Coupling: This reaction utilizes an organotin compound (organostannane) to couple with an organic halide or pseudohalide, catalyzed by palladium openochem.orgwikipedia.org. Organotin reagents are stable in air and moisture, making them convenient to handle wikipedia.org. The reaction has a broad scope, with various aryl and vinyl halides serving as suitable electrophiles wikipedia.orglibretexts.org. Stille-type procedures have been successfully used to prepare functionalized bipyridines and other N-heterocyclic compounds acs.org.

| Coupling Reaction | Nucleophile | Electrophile | Typical Catalyst | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Organic Halide/Triflate | Palladium | Low toxicity of reagents |

| Negishi | Organozinc Reagent | Organic Halide/Triflate | Palladium or Nickel | High functional group tolerance |

| Stille | Organotin Reagent | Organic Halide/Triflate | Palladium | Reagent stability (air/moisture) |

The inherent electronic properties of the pyridine ring make regioselective functionalization challenging nih.gov. The nitrogen atom renders the ring electron-deficient, facilitating nucleophilic attack at the C2 and C4 positions while making electrophilic substitution difficult nih.gov. Directing-group-free, regioselective C-H functionalization of distal positions (C3, C4) is a significant area of research nih.govnih.gov.

Recent advances have focused on transition metal-catalyzed distal C-H functionalization nih.gov. For example, iridium-catalyzed borylation can selectively functionalize the C3 position of a pyridine ring, with the resulting boronate ester then participating in a Suzuki-Miyaura cross-coupling nih.gov. Another strategy involves the temporary conversion of pyridines into more electron-rich intermediates, which can then undergo regioselective electrophilic functionalization under mild conditions nih.gov. For instance, a bromine-magnesium exchange on a dibromopyridine derivative can be directed by a substituent at the 2-position, allowing for selective functionalization at the 3-position rsc.org.

The 3-fluoro-4-methoxyphenyl group is typically introduced as a complete, pre-functionalized unit via one of the cross-coupling reactions described above. The key intermediate for this is 3-fluoro-4-methoxyphenylboronic acid cymitquimica.comsigmaaldrich.comchemimpex.com. This compound is a versatile reagent used in Suzuki-Miyaura cross-coupling reactions to construct complex organic molecules, including pharmaceuticals chemimpex.com.

The synthesis of this boronic acid can be achieved from starting materials like 1-chloro-2-fluoro-3-methoxybenzene. A common route involves a lithium-halogen exchange followed by reaction with a borate (B1201080) ester, such as trimethyl borate, and subsequent hydrolysis chemicalbook.comgoogle.com. The incorporation of fluorine and methoxy (B1213986) substituents can significantly alter the physicochemical and biological properties of a molecule rsc.orgnih.govacs.org.

Strategies for the Pyridin-3-ol Oxygen Atom Installation and Protection/Deprotection

The hydroxyl group of the pyridin-3-ol moiety is a key functional handle, influencing the molecule's chemical properties and potential interactions. Its installation and subsequent protection are critical steps in a multi-step synthesis.

Installation: The pyridin-3-ol functional group can be introduced through several synthetic routes. A common method involves the demethylation of a corresponding 3-methoxypyridine precursor. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective for this ether cleavage. Alternatively, nucleophilic aromatic substitution on a suitably activated pyridine ring (e.g., with a leaving group at the 3-position) can be employed.

Protection and Deprotection: Due to the reactivity of the hydroxyl group, particularly its acidic proton and nucleophilicity, it often requires protection during subsequent synthetic steps. The choice of protecting group is crucial and depends on its stability to the reaction conditions of the planned transformations and the ease of its selective removal. Silyl ethers are among the most frequently used protecting groups for alcohols and phenols due to their ease of installation, general stability, and versatile deprotection methods. oup.comutsouthwestern.edu

Common protecting groups for the pyridin-3-ol oxygen atom are detailed below.

| Protecting Group | Abbreviation | Protection Reagents & Conditions | Deprotection Reagents & Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF | TBAF in THF; HF-Pyridine; Acetic Acid in THF/H₂O wikipedia.orgresearchgate.net |

| Triethylsilyl | TES | TES-Cl, Pyridine or Et₃N | HF-Pyridine; Acetic Acid; Trifluoroacetic Acid wikipedia.org |

| Benzyl | Bn | BnBr or BnCl, Base (e.g., NaH, K₂CO₃) | Hydrogenolysis (H₂, Pd/C) oup.comwikipedia.org |

| Methyl | Me | MeI or Me₂SO₄, Base (e.g., NaH, K₂CO₃) | BBr₃; HBr; HI oup.com |

| Tetrahydropyranyl | THP | Dihydropyran (DHP), Acid catalyst (e.g., PTSA) | Aqueous Acid (e.g., HCl, Acetic Acid) oup.comucoz.com |

Novel Synthetic Transformations Applicable to Analogues of this compound

The synthesis of analogues of this compound benefits from a range of modern synthetic transformations that allow for the efficient and diverse construction of the core fluorinated pyridine scaffold.

Multicomponent Reactions (MCRs) for Pyridine Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. bohrium.com These reactions are advantageous due to their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.comacsgcipr.org Several MCRs are applicable to the synthesis of substituted pyridines.

Hantzsch Dihydropyridine Synthesis: This classic MCR typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia equivalent. The resulting dihydropyridine can then be oxidized to the corresponding pyridine. This method is robust and allows for variation in all four components.

Guareschi-Thorpe Reaction: This reaction involves the condensation of a β-ketoester with cyanoacetamide and an aldehyde to form a substituted pyridine.

Bohlmann-Rahtz Pyridine Synthesis: This method involves the reaction of an enamine with an alkynyl ketone, leading to the formation of a substituted pyridine through a condensation-cyclization sequence. acsgcipr.org

The synthesis of fluorinated heterocycles, including pyridines, via MCRs has gained significant interest due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and altered receptor-binding properties. taylorfrancis.com

Metal-Catalyzed Cross-Coupling Methodologies in Fluorinated Pyridine Synthesis

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of biaryl compounds like the target molecule. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This is one of the most common methods, involving the reaction of an aryl- or vinyl-boronic acid (or its ester) with an aryl- or vinyl-halide (or triflate) catalyzed by a palladium complex. For the synthesis of the target scaffold, this could involve coupling a pyridine-6-boronic acid derivative with 1-bromo-3-fluoro-4-methoxybenzene or coupling 6-halopyridin-3-ol with (3-fluoro-4-methoxyphenyl)boronic acid.

Stille Coupling: This reaction pairs an organotin compound with an sp²-hybridized organic halide in the presence of a palladium catalyst.

Rhodium(III)-Catalyzed C-H Functionalization: More recent advances include Rh(III)-catalyzed C-H activation approaches to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method offers a direct route to functionalized fluorinated pyridines without the need for pre-functionalized starting materials. nih.gov

Copper-Catalyzed Fluorination: Copper-catalyzed reactions have been developed for the fluorination of aryl bromides, where a pyridyl directing group can be essential for a successful transformation. rsc.org

| Reaction Name | Reactant 1 | Reactant 2 | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., boronic acid) | Organohalide or Triflate | Palladium(0) complex + Base |

| Stille | Organostannane | Organohalide or Triflate | Palladium(0) complex |

| Sonogashira | Terminal Alkyne | Organohalide or Triflate | Palladium(0) & Copper(I) cocatalyst + Base |

| Buchwald-Hartwig | Amine | Organohalide or Triflate | Palladium(0) complex + Base |

Electrophilic Fluorination and Difluoromethylation Techniques for Pyridines

Direct introduction of fluorine or fluorine-containing groups onto a heterocyclic ring is a valuable strategy for late-stage functionalization.

Electrophilic Fluorination: This process uses reagents with an electrophilic fluorine source to fluorinate carbon-centered nucleophiles. wikipedia.org Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly used. wikipedia.orgnih.govbrynmawr.edu For instance, new fluorinated 3,6-dihydropyridines have been obtained by the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®. nih.govnih.gov These intermediates can be readily converted to the corresponding fluorinated pyridines. nih.govnih.gov

Difluoromethylation: The difluoromethyl group is of high interest in medicinal chemistry. uni-muenster.de Recent methods have been developed for the site-selective difluoromethylation of pyridines. One strategy involves the temporary dearomatization of the pyridine ring, which allows the activated intermediate to react with reagents containing difluoromethyl groups. uni-muenster.de This approach enables the precise introduction of the CHF₂ group at specific positions, which was previously a significant challenge. uni-muenster.de

Dearomatization/Re-aromatization Strategies in Pyridine Synthesis

The inherent stability of the pyridine ring can make certain functionalizations challenging. The dearomatization/re-aromatization strategy overcomes this by temporarily disrupting the aromaticity, which activates the ring for subsequent reactions. acs.orgnih.govrsc.org This two-stage process typically involves:

Dearomatization: The pyridine ring is reacted with a reagent to form a non-aromatic di- or tetrahydro-pyridine intermediate. researchgate.net This can be achieved through nucleophilic addition to a pyridinium salt, for example. nih.govresearchgate.net

Functionalization: The dearomatized, often electron-rich intermediate can then undergo reactions that would not be possible on the parent aromatic pyridine, such as reactions with electrophiles.

Re-aromatization: The aromaticity is restored in a final step, often through oxidation or elimination, to yield the functionalized pyridine product. rsc.orgresearchgate.net

This strategy has been successfully used for the C-H bond functionalization of pyridines to construct more complex fused ring systems. rsc.org

Purification and Characterization Techniques (General Academic Context)

Following synthesis, rigorous purification and characterization are mandatory to ensure the identity and purity of the target compound.

Purification:

Chromatography: This is the most common purification technique in a research setting.

Column Chromatography: Utilizes a solid stationary phase (e.g., silica gel, alumina) and a liquid mobile phase to separate compounds based on polarity.

High-Performance Liquid Chromatography (HPLC): A high-pressure version of column chromatography that offers higher resolution and is used for both analytical and preparative-scale purification. nih.govnih.gov

Counter-Current Chromatography: A liquid-liquid separation technique that can be particularly effective for purifying pyridine derivatives, sometimes using pH gradients (pH-zone-refining). nih.gov

Crystallization: A technique used to purify solid compounds. The impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution.

Distillation: Used to purify liquids based on differences in boiling points. It is particularly useful for removing solvents or purifying liquid starting materials. google.comseplite.com

Extraction: A liquid-liquid extraction can be used to separate a compound from a reaction mixture based on its solubility in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution). google.com

Characterization: A combination of spectroscopic methods is used to unambiguously determine the structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

¹⁹F NMR: This is crucial for fluorine-containing compounds. It provides information on the number and electronic environment of fluorine atoms and can show coupling to nearby ¹H or ¹³C nuclei, which is invaluable for structure elucidation.

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions and provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental formula.

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., O-H stretch for the hydroxyl group, C=C and C=N stretches for the pyridine ring).

Elemental Analysis: Determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample, which can be used to confirm the empirical formula.

Total Fluorine Analysis: Techniques like Combustion Ion Chromatography (CIC) can be used to determine the total fluorine content in a sample, providing a quantitative measure of the element's presence. bizngo.orgtudelft.nl

Structural Elucidation and Conformational Analysis of 6 3 Fluoro 4 Methoxyphenyl Pyridin 3 Ol and Its Derivatives

Spectroscopic Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and the phenyl rings. The pyridine ring protons would appear as a set of coupled multiplets. The protons on the fluorinated methoxyphenyl ring will also exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, likely in the range of 3.8-4.0 ppm. The hydroxyl (-OH) proton signal may be broad and its chemical shift can vary depending on solvent and concentration.

¹³C NMR: The carbon spectrum would display 11 distinct signals corresponding to the 11 unique carbon environments in the molecule. The carbon atoms bonded to the electronegative fluorine, oxygen, and nitrogen atoms would be significantly affected. The C-F bond will cause the signal for the carbon atom directly attached to fluorine to appear as a doublet with a large coupling constant (¹JCF). Other nearby carbons will also show smaller C-F couplings.

¹⁹F NMR: This spectrum would show a single resonance for the fluorine atom, with its chemical shift and multiplicity influenced by coupling to adjacent protons.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern. For 6-(3-fluoro-4-methoxyphenyl)pyridin-3-ol (C₁₂H₁₀FNO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 219.07 g/mol ). Fragmentation would likely involve cleavage of the aryl-pyridine bond and loss of small molecules or radicals like CO, CH₃•, or HCN.

Infrared (IR) Spectroscopy reveals the presence of specific functional groups. Key expected absorptions include a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), C-O stretching vibrations for the ether and phenol (B47542) (around 1200-1300 cm⁻¹), C-F stretching (around 1100-1250 cm⁻¹), and characteristic C=C and C=N stretching vibrations for the aromatic rings (around 1400-1600 cm⁻¹).

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Range |

|---|---|---|

| ¹H NMR | Pyridine-H | δ 7.0 - 8.5 ppm |

| Phenyl-H | δ 6.8 - 7.8 ppm | |

| Methoxy (-OCH₃) | δ 3.8 - 4.0 ppm (singlet) | |

| Hydroxyl (-OH) | Variable, broad | |

| ¹³C NMR | Aromatic C | δ 110 - 160 ppm |

| Methoxy C | δ 55 - 60 ppm | |

| C-F | Doublet, ¹JCF ≈ 240-250 Hz | |

| MS (ESI) | Molecular Ion [M+H]⁺ | m/z ≈ 220.08 |

| IR | O-H stretch (phenol) | 3200 - 3600 cm⁻¹ (broad) |

| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | |

| C=C, C=N stretch | 1400 - 1600 cm⁻¹ | |

| C-O stretch (ether/phenol) | 1200 - 1300 cm⁻¹ | |

| C-F stretch | 1100 - 1250 cm⁻¹ |

X-ray Crystallography Studies of Related Pyridine and Fluorinated Phenyl Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. While a crystal structure for this compound itself is not publicly documented, extensive studies on related biaryl systems provide significant insight into its likely solid-state conformation.

Studies on compounds like 6-aryl-nicotinonitriles reveal that the two aromatic rings in such biaryl systems are typically not coplanar. researchgate.net For instance, in the structure of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, the central pyridine ring is inclined relative to the two substituted phenyl rings with significant dihedral angles. researchgate.net This deviation from planarity is a common feature in ortho-substituted biaryls and is driven by the need to minimize steric repulsion between atoms on adjacent rings.

In various crystal structures of 2-arylpyridine derivatives, the dihedral angle between the pyridine and the aryl ring is a key parameter. mdpi.com This angle is influenced by both intramolecular forces (steric and electronic effects of substituents) and intermolecular forces (crystal packing, hydrogen bonding, π-π stacking). For example, analysis of monofluorinated analogues of 4-chlorobiphenyl (B17849) showed that ortho-fluoro substitution leads to a twisted conformation, although the effect on the dihedral angle is less pronounced than that of a larger chlorine atom. researchgate.net The presence of a hydroxyl group on the pyridine ring, as in the target molecule, introduces the potential for strong intermolecular hydrogen bonding, which would be a dominant factor in determining the crystal packing arrangement.

Table 2: Typical Crystallographic Parameters in Related Biaryl Structures

| Parameter | Description | Typical Observed Values |

|---|---|---|

| Aryl-Pyridine Dihedral Angle | The twist angle between the mean planes of the two aromatic rings. | 20° - 60° |

| C-C Inter-ring Bond Length | The length of the single bond connecting the two rings. | 1.48 - 1.50 Å |

| C-F Bond Length | The length of the carbon-fluorine bond. | 1.34 - 1.38 Å |

| C-O (methoxy) Bond Length | The length of the carbon-oxygen bond of the methoxy group. | 1.36 - 1.38 Å |

| Intermolecular Interactions | Dominant forces organizing molecules in the crystal lattice. | Hydrogen bonding (O-H···N), π-π stacking, C-H···π interactions. |

Conformational Preferences and Stereochemical Considerations

The conformation of this compound in solution is dynamic, primarily involving rotation around the single bond connecting the phenyl and pyridine rings. The preferred conformation represents a balance of steric and electronic effects.

The rotation around the C-C bond linking the two aromatic rings is not free but is restricted by an energy barrier. This barrier is the energy required to move from a stable, twisted (gauche) conformation to a high-energy, planar (or perpendicular) transition state. The magnitude of this rotational barrier determines the rate of interconversion between different rotational isomers (atropisomers).

For biaryl systems, the transition state for rotation is often a planar conformation where steric hindrance between ortho-substituents on the two rings is maximized. nih.govresearchgate.net In the case of this compound, the primary steric interactions in the planar transition state would occur between the hydrogen atom at the C5 position of the pyridine ring and the fluorine atom at the C3 position of the phenyl ring, as well as between the pyridine nitrogen and the hydrogen at the C5 position of the phenyl ring. Computational and experimental studies on axially chiral biaryls have quantified these barriers, showing that they are highly dependent on the size and nature of the ortho-substituents. nih.govacs.orgresearchgate.net Even small substituents can create significant barriers, often in the range of several kcal/mol. benthamdirect.com

The specific substituents on the phenyl ring play a critical role in defining the conformational landscape.

The interplay of the steric hindrance from the ortho-fluorine and the electronic effects from both the fluorine and methoxy groups results in a preferred twisted conformation for this compound, with a significant energy barrier to rotation around the central C-C bond.

Reactivity and Chemical Transformations of 6 3 Fluoro 4 Methoxyphenyl Pyridin 3 Ol

Reactivity of the Pyridin-3-ol Core

The pyridin-3-ol moiety is the central reactive hub of the molecule, susceptible to a range of chemical transformations including electrophilic and nucleophilic substitutions, as well as oxidation and reduction reactions.

Electrophilic Aromatic Substitution Patterns

The pyridine (B92270) ring is generally considered electron-deficient compared to benzene (B151609), making electrophilic aromatic substitution (EAS) reactions challenging. uoanbar.edu.iqwikipedia.org The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards electrophilic attack. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iq However, the hydroxyl group at the 3-position is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of 6-(3-fluoro-4-methoxyphenyl)pyridin-3-ol, the positions ortho to the hydroxyl group are C-2 and C-4.

Nitration: The nitration of 3-hydroxypyridine (B118123) has been shown to occur at the 2-position when the reaction is carried out in a strongly acidic medium, proceeding through the protonated pyridine species. This suggests that the nitration of this compound would likely yield the 2-nitro derivative.

Halogenation: The direct halogenation of pyridines typically requires harsh conditions. uoanbar.edu.iq However, methods for the 3-selective halogenation of pyridines have been developed, for instance, through the formation of Zincke imine intermediates. chemrxiv.orgchemrxiv.org For this compound, electrophilic halogenation is anticipated to occur at the C-2 or C-4 positions due to the directing effect of the hydroxyl group.

Sulfonation: The sulfonation of pyridine is also a difficult transformation. In the case of the target molecule, the activating effect of the hydroxyl group would likely direct the sulfonyl group to the C-2 or C-4 position.

| Electrophilic Aromatic Substitution on the Pyridin-3-ol Core | Predicted Regioselectivity |

| Nitration | C-2 |

| Halogenation | C-2 and/or C-4 |

| Sulfonation | C-2 and/or C-4 |

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions where the negative charge of the Meisenheimer intermediate can be delocalized onto the nitrogen atom. uoanbar.edu.iqyoutube.com

The hydroxyl group of the pyridin-3-ol core can also participate in nucleophilic reactions, namely O-alkylation and O-acylation.

O-Alkylation: The hydroxyl group can be readily alkylated under basic conditions to form the corresponding ether. A variety of alkylating agents, such as alkyl halides or sulfates, can be employed in the presence of a base like sodium hydride or potassium carbonate. For example, reaction with methyl iodide in the presence of a base would yield 6-(3-fluoro-4-methoxyphenyl)-3-methoxypyridine. rsc.orgscience.govnih.govquora.comscispace.com

O-Acylation: The hydroxyl group can be acylated to form esters using acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. libretexts.orgbyjus.comresearchgate.net For instance, treatment with acetic anhydride (B1165640) would produce 6-(3-fluoro-4-methoxyphenyl)pyridin-3-yl acetate.

Oxidation and Reduction Pathways

Oxidation: The pyridin-3-ol core, being a substituted phenol (B47542), is susceptible to oxidation. Oxidizing agents like manganese dioxide (MnO₂) are commonly used for the oxidation of benzylic and allylic alcohols and can also effect the oxidation of phenols, potentially leading to quinone-like structures or oxidative coupling products. nih.govscispace.comrsc.orgchemicalbook.comrsc.orgresearchgate.netnih.gov However, the pyridine ring itself is generally resistant to oxidation.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions.

Catalytic Hydrogenation: This is a common method for the reduction of aromatic rings, including pyridine. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium-based catalysts can be used under hydrogen pressure to afford the corresponding 6-(3-fluoro-4-methoxyphenyl)piperidin-3-ol. tcichemicals.comresearchgate.netnih.govmdpi.com

Birch Reduction: This dissolving metal reduction, typically using sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, reduces aromatic rings to 1,4-dienes. researchgate.netorganicreactions.orgwikipedia.orgmasterorganicchemistry.combaranlab.org The Birch reduction of pyridines can be complex, sometimes leading to dimerization or N-alkylation. researchgate.net For the target molecule, this could potentially yield a dihydropyridine (B1217469) derivative.

Transformations of the Fluorinated Methoxyphenyl Group

The 3-fluoro-4-methoxyphenyl substituent offers additional sites for chemical modification, including reactions at the fluoro and methoxy (B1213986) groups, as well as on the aromatic ring itself.

Modifications at the Fluoro and Methoxy Positions

Demethylation of the Methoxy Group: The methyl ether can be cleaved to reveal a hydroxyl group, a common transformation in the synthesis of natural products and pharmaceuticals. A widely used reagent for this purpose is boron tribromide (BBr₃). This reaction would convert this compound into 6-(3-fluoro-4-hydroxyphenyl)pyridin-3-ol.

Nucleophilic Aromatic Substitution of the Fluoro Group: The fluorine atom can be displaced by a nucleophile, particularly if the aromatic ring is activated by electron-withdrawing groups. ebyu.edu.trnih.govlibretexts.org While the pyridin-3-ol ring is not a strong electron-withdrawing group, under forcing conditions, nucleophilic substitution of the fluorine atom might be possible with strong nucleophiles.

Reactions Involving the Aromatic Ring

The fluorinated methoxyphenyl ring can undergo electrophilic aromatic substitution. The directing effects of the fluoro and methoxy substituents will determine the position of the incoming electrophile. The methoxy group is a strong activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director.

Nitration: The nitration of 2-fluoroanisole (B128887) (1-fluoro-2-methoxybenzene) with nitric acid has been reported to yield a mixture of nitro-isomers, with the major product depending on the specific reaction conditions. rsc.orggoogle.com For the 3-fluoro-4-methoxyphenyl group, the positions ortho to the strongly activating methoxy group (C-3 and C-5) and para to the fluoro group (C-6) are the most likely sites of attack. Given the steric hindrance at C-3, electrophilic substitution is most probable at C-5.

Halogenation: Similar to nitration, halogenation of the 3-fluoro-4-methoxyphenyl ring would be directed by the methoxy and fluoro groups, likely leading to substitution at the C-5 position.

Sulfonation: The sulfonation of 2-fluoroanisole would also be expected to occur at the positions activated by the methoxy group and directed by the fluoro group. rsc.orglookchem.comchegg.comyoutube.comchemguide.co.uk

| Electrophilic Aromatic Substitution on the Fluorinated Methoxyphenyl Ring | Predicted Regioselectivity |

| Nitration | C-5 |

| Halogenation | C-5 |

| Sulfonation | C-5 |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The exploration of the chemical space around the this compound core is essential for developing a comprehensive understanding of its SAR. Strategic modifications at key positions can elucidate the molecular interactions critical for biological activity.

Synthetic Modifications at the Pyridin-3-ol Hydroxyl Group

The hydroxyl group of the pyridin-3-ol moiety is a prime target for derivatization due to its potential to act as a hydrogen bond donor and acceptor, as well as a nucleophilic handle for various chemical transformations.

Etherification: One of the most common modifications is the O-alkylation of the hydroxyl group to form ethers. This transformation can be achieved under various conditions, such as the Williamson ether synthesis, employing a base to deprotonate the hydroxyl group followed by reaction with an alkyl halide. The nature of the alkyl group introduced can significantly impact the compound's lipophilicity, steric profile, and metabolic stability. For instance, the introduction of small alkyl groups, such as methyl or ethyl, can probe for the necessity of the hydrogen bond donating capability of the parent phenol. More complex alkyl chains, including those with additional functional groups (e.g., amines, amides, esters), can be introduced to explore interactions with specific pockets of a biological target.

| Reagent | Condition | Product Type | Potential SAR Insight |

| Alkyl halide (e.g., CH₃I, C₂H₅Br) | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) | Alkyl ether | Probing the necessity of the hydroxyl group as a hydrogen bond donor; modulating lipophilicity. |

| Benzyl halide | Base (e.g., K₂CO₃) in a polar aprotic solvent | Benzyl ether | Introducing a larger, potentially interacting aromatic moiety. |

| Functionalized alkyl halide | Base (e.g., K₂CO₃) in a polar aprotic solvent | Functionalized ether | Exploring specific interactions with the target protein through appended functional groups. |

Esterification: The hydroxyl group can also be converted to an ester through reaction with an acyl chloride or a carboxylic acid under coupling conditions (e.g., using DCC/DMAP). Esterification can serve as a strategy to introduce a variety of substituents and can also be employed to create prodrugs, which may improve the pharmacokinetic properties of the parent molecule.

Structural Variations on the Phenyl Ring (e.g., substitution patterns, bioisosteric replacements)

Modification of Existing Substituents: The methoxy group can be demethylated to the corresponding phenol, which can then be subjected to the same derivatization strategies as the pyridin-3-ol hydroxyl group, such as etherification or esterification. This allows for the introduction of a wide array of functionalities at the 4-position of the phenyl ring.

Introduction of New Substituents: While direct electrophilic aromatic substitution on the existing phenyl ring might be challenging to control regioselectively, a more versatile approach involves the synthesis of the entire scaffold starting from different substituted phenylboronic acids in a Suzuki-Miyaura cross-coupling reaction with a suitable 6-halopyridin-3-ol precursor. researchgate.netwikipedia.orgorganic-chemistry.orgharvard.edu This strategy allows for the systematic variation of substituents on the phenyl ring. For example, altering the position and nature of the fluorine and methoxy groups, or introducing other substituents like chloro, methyl, or trifluoromethyl groups, can provide valuable insights into the electronic and steric requirements for optimal activity.

Bioisosteric Replacements: The 3-fluoro-4-methoxyphenyl ring can be replaced with various bioisosteres to improve properties such as metabolic stability, solubility, or to explore alternative binding modes. cambridgemedchemconsulting.com Phenyl rings are often associated with metabolic liabilities, and their replacement with other aromatic or non-aromatic rings can be a fruitful strategy. cambridgemedchemconsulting.com

| Original Fragment | Bioisosteric Replacement | Rationale |

| Phenyl | Pyridyl, Pyrimidinyl, Thienyl | Introduce heteroatoms to modulate polarity, solubility, and potential for hydrogen bonding. |

| 3-Fluoro-4-methoxyphenyl | Other substituted phenyl rings (e.g., 3,4-dichlorophenyl, 3-chloro-4-fluorophenyl) | Fine-tune electronic and steric properties. |

| Methoxy group | Hydroxyl, Difluoromethoxy, Trifluoromethoxy | Modulate metabolic stability and hydrogen bonding potential. nih.gov |

| Phenyl | Saturated rings (e.g., cyclohexyl) | Increase sp³ character, potentially improving solubility and metabolic profile. |

For example, replacing the phenyl ring with a pyridine ring can introduce a nitrogen atom, which can act as a hydrogen bond acceptor and potentially improve solubility. nih.gov Similarly, replacing the methoxy group with a trifluoromethyl group can significantly alter the electronic properties and metabolic stability of the compound. nih.gov

Expansion of the Pyridine and Phenyl Scaffolds

To explore larger chemical space and potentially engage with additional binding pockets in the target protein, the core pyridine and phenyl scaffolds can be expanded by fusing them with other rings.

Fusion to the Pyridine Ring: The pyridine ring can serve as a foundation for the construction of fused bicyclic or tricyclic systems. For instance, reactions that build a new ring onto the pyridine core can lead to the formation of structures like pyrido[2,3-b]pyrazines, pyrido[3,4-d]pyrimidines, or other fused N-heterocycles. rsc.orgnih.gov These strategies often involve the use of precursors with appropriate functional groups on the pyridine ring that can participate in cyclization reactions.

Fusion to the Phenyl Ring: Similarly, the phenyl ring can be part of a larger fused aromatic system. Starting from precursors like naphthylboronic acids or other polycyclic aromatic boronic acids in a Suzuki-Miyaura coupling would lead to analogs with an expanded aromatic system. This can be a strategy to enhance π-stacking interactions with the target protein.

The systematic application of these derivatization strategies allows for a thorough exploration of the SAR of this compound, paving the way for the rational design of analogs with improved therapeutic potential.

Computational Chemistry and Theoretical Investigations of 6 3 Fluoro 4 Methoxyphenyl Pyridin 3 Ol

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to understand the electronic behavior and geometry of the compound.

Electronic Structure Analysis and Molecular Descriptors

This analysis would involve calculating various molecular descriptors to quantify the electronic characteristics of 6-(3-fluoro-4-methoxyphenyl)pyridin-3-ol. These descriptors provide insights into the molecule's stability, reactivity, and potential interactions. A hypothetical data table for such an analysis is presented below.

Hypothetical Molecular Descriptors

| Descriptor | Value | Significance |

|---|---|---|

| Total Energy | (e.g., -X Hartrees) | Thermodynamic stability |

| Dipole Moment | (e.g., Y Debye) | Polarity and intermolecular interactions |

| Molar Refractivity | (e.g., Z cm³/mol) | Molecular volume and polarizability |

Reactivity Predictions Based on Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity.

Hypothetical FMO Properties

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | (e.g., -A eV) | Electron-donating ability |

| LUMO Energy | (e.g., +B eV) | Electron-accepting ability |

Molecular Modeling and Docking Studies

Molecular modeling techniques are used to simulate the behavior of a molecule and its interactions with biological targets.

Ligand-Protein Interaction Prediction and Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This is instrumental in drug discovery for understanding potential biological activity. The analysis would identify key interactions, such as hydrogen bonds and hydrophobic interactions, and calculate a docking score to estimate binding affinity.

Conformation Sampling and Energetic Profiles

This involves exploring the possible three-dimensional arrangements (conformations) of the molecule and determining their relative energies. Understanding the conformational landscape is important as the biological activity of a molecule can be dependent on its shape.

In Silico Pharmacokinetic Predictions

In silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help in the early stages of drug development to assess the potential of a molecule to become a viable drug.

Hypothetical ADME Predictions

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | (e.g., >90%) | High potential for oral bioavailability |

| Blood-Brain Barrier Permeation | (e.g., Low) | Likelihood of CNS activity |

| CYP2D6 Inhibition | (e.g., Non-inhibitor) | Potential for drug-drug interactions |

Metabolic Stability and Biotransformation Pathways

The metabolic stability of a compound is a critical determinant of its oral bioavailability and duration of action. In silico models are frequently employed to predict how a compound will be metabolized by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP450) superfamily.

Theoretical investigations into the biotransformation of novel compounds often involve quantum chemical calculations, such as density functional theory (DFT), to model the interactions between the compound and the active site of metabolizing enzymes. nih.gov These studies can identify the most likely sites of metabolism on the molecule by calculating the activation energies for various potential reactions, such as hydroxylation, N-dealkylation, and O-demethylation. nih.gov

For a molecule like this compound, several metabolic pathways can be hypothesized and computationally investigated. The presence of a methoxy (B1213986) group suggests that O-demethylation is a probable route of metabolism. Aromatic hydroxylation on either the pyridine (B92270) or the phenyl ring is another common metabolic pathway. nih.gov The fluorine atom's position is also of interest, as metabolism of fluoro-substituted aromatic rings can sometimes lead to defluorination, which can be a metabolic liability. nih.gov Studies on other 4-fluoroanilino compounds have shown that this position can be susceptible to metabolic degradation. nih.gov

Quantum chemical calculations can help rank the likelihood of these different metabolic pathways by determining the energy barriers for each potential reaction. nih.gov A lower energy barrier suggests a more favorable and likely metabolic route.

Table 1: Predicted Metabolic Stability and Major Metabolites of this compound This table is illustrative and based on computational predictions for compounds with similar functional groups.

| Predicted Parameter | Value | Potential Major Metabolites |

|---|---|---|

| Hepatic Intrinsic Clearance (CLint) | Moderate to High | 6-(3-Fluoro-4-hydroxyphenyl)pyridin-3-ol (via O-demethylation) |

| Plasma Half-life (t½) | Short to Moderate | Aromatic hydroxylated derivatives |

| Primary Metabolizing Enzymes | CYP3A4, CYP2D6 | Glucuronide and sulfate (B86663) conjugates of the parent compound and its phase I metabolites |

Membrane Permeation and Distribution Modeling

The ability of a drug to permeate cellular membranes is fundamental to its absorption, distribution, and ability to reach its target. Computational models can predict a compound's membrane permeability, often correlated with experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov

Molecular dynamics (MD) simulations are a powerful tool for modeling the passage of a molecule through a lipid bilayer, providing a detailed, atomistic view of the permeation process. nih.gov These simulations can calculate the potential of mean force (PMF), which represents the energy profile of the molecule as it traverses the membrane. The height of the energy barrier in the PMF profile is inversely related to the permeability of the compound. nih.gov

For this compound, key physicochemical properties that influence its membrane permeability, such as its lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, can be calculated. These parameters are often used in quantitative structure-property relationship (QSPR) models to predict permeability.

Table 2: Predicted Permeability and Distribution Properties of this compound This table is illustrative and based on computational predictions.

| Property | Predicted Value | Implication |

|---|---|---|

| LogP | 2.5 - 3.5 | Good balance between aqueous solubility and lipid permeability |

| Polar Surface Area (PSA) | < 60 Ų | Likely good membrane permeability |

| PAMPA Permeability | High | Expected to be well-absorbed |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal absorption |

| Blood-Brain Barrier (BBB) Permeation | Possible | Further specific modeling would be required for confirmation |

Biological Target Engagement and Mechanisms of Action in Preclinical Research

Identification of Putative Biological Targets and Binding Sites

Investigations into the biological targets of compounds structurally related to 6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol have spanned several protein families. These studies utilize various assays to determine binding affinity and functional activity, providing insights into potential therapeutic applications.

The pyridine (B92270) scaffold is a common feature in many enzyme inhibitors. Analogues of this compound have been investigated for their potential to inhibit key enzymes involved in cellular signaling and inflammatory processes.

Kinase Inhibition : The substituted pyridine core is a well-established scaffold for kinase inhibitors. For instance, a series of 6-heteroaryl-pyrazolo[3,4-b]pyridines has been optimized to produce potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), with excellent selectivity over the related Cyclin-Dependent Kinase-2 (CDK-2). nih.gov Similarly, 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine was identified as a potent and selective inhibitor of p38 kinase. nih.gov In another study, a series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed as selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4) kinase to block hepatocellular carcinoma tumor growth. semanticscholar.org

Oxygenase Inhibition : Myeloperoxidase (MPO), a heme peroxidase enzyme, plays a role in cardiovascular diseases. Research into N1-substituted-6-arylthiouracils, which share an aryl-heterocycle structure, led to the discovery of potent and selective MPO inhibitors. nih.gov These compounds act as mechanism-based inactivators, covalently binding to the enzyme. nih.gov

Compounds featuring the fluoromethoxyphenyl group have been assessed for their ability to bind to various G-protein coupled receptors (GPCRs).

Cannabinoid Receptor 2 (CB2) : The CB2 receptor is primarily expressed in immune cells and is a target for treating inflammatory and neuropathic pain. nih.gov While direct binding studies on this compound are not prominent, the development of fluorinated ligands for the CB2 receptor is an active area of research. For example, a library of fluorinated 2-oxoquinoline derivatives yielded ligands with high affinity and specificity for the CB2 receptor, with no significant binding to CB1 receptors. nih.gov

Metabotropic Glutamate Receptor 2 (mGluR2) : The mGluR2 is a therapeutic target for several neuropsychiatric disorders. nih.gov A potent negative allosteric modulator, 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]-pyridine-7-carboxamide, was developed for PET imaging of mGluR2, highlighting the utility of the fluoro-methoxyphenyl moiety for targeting this receptor. nih.govnih.gov

The interaction of pyridine-based compounds with structural proteins like tubulin has been explored for potential anticancer applications. A series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as novel tubulin polymerization inhibitors. One compound from this series, 9p, demonstrated potent inhibition of tubulin polymerization, disrupted microtubule dynamics, and caused G2/M phase cell cycle arrest and apoptosis in HeLa cells. nih.gov This suggests that the substituted pyridine scaffold can effectively interact with the colchicine (B1669291) binding site of tubulin. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

SAR studies are crucial for optimizing lead compounds by identifying which parts of the molecule are essential for biological activity. Research on analogues of this compound has focused on modifications to both the pyridine and the phenyl rings.

The nature and position of substituents on the aryl and pyridine rings significantly influence target affinity and selectivity.

Substituents on the Phenyl Ring : In a series of uracil (B121893) phenylethylamines designed as GnRH receptor antagonists, a 2-fluoro-3-methoxyphenyl group was found to be optimal. This led to the identification of elagolix, a potent and selective antagonist. nih.gov For a series of benztropine (B127874) analogues acting as dopamine (B1211576) transporter (DAT) inhibitors, fluoro- or chloro-substitution at the 4-position of the phenyl rings did not significantly affect DAT binding affinity. nih.gov

Substituents on the Pyridine/Heterocyclic Ring : In the development of antitubercular agents based on the PA-824 scaffold, replacing a phenyl ring with a pyridine ring was explored to improve solubility. nih.govresearchgate.net It was found that a terminal pyridine or a proximal heterocycle allowed for the retention of potency while improving solubility, particularly at low pH. nih.govresearchgate.net For tetrahydroisoquinoline-based inhibitors of M. tuberculosis, the nature of the linker group on the core was important, with –CH2– or –CONH– linkers being more effective than –CO– or –COCH2– linkers. nih.gov

| Compound Series | Target | Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| Uracil Phenylethylamines | GnRH Receptor | 2-Fluoro-3-methoxyphenyl substituent | Potent antagonism | nih.gov |

| Benztropine Analogues | Dopamine Transporter (DAT) | 4-Fluoro or 4-Chloro on phenyl ring | No significant change in binding affinity | nih.gov |

| PA-824 Analogues | Antitubercular | Replacement of phenyl with pyridine | Potency retained, solubility improved | nih.govresearchgate.net |

| Tetrahydroisoquinolines | Antitubercular | -CH2- or -CONH- linkers vs. -CO- | Increased effectiveness | nih.gov |

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile.

Heterocyclic Ring Replacements : The replacement of a phenyl group with a pyridine ring is a common strategy to enhance solubility and modulate pharmacokinetic properties. nih.gov In the development of kinase inhibitors, replacing a 6-isopropylaminoindazole with a 6-isopropoxyindole or an ortho-methoxy aniline (B41778) in a pyrazine (B50134) series helped to improve selectivity for CSNK2A over PIM3 kinase. nih.gov

Functional Group Replacements : The concept of bioisosterism is widely applied in medicinal chemistry. For example, a carboxylic acid group can be replaced by a tetrazole, and a ketone can be replaced by a sulfone. In a series of dopamine transporter inhibitors, a methyl ester was successfully replaced with an isoxazole, which is an excellent bioisostere, resulting in compounds with high DAT affinities. nih.gov The replacement of a hydrogen atom with fluorine is often used to block metabolic oxidation and can modulate the pKa of nearby basic groups. nih.gov

| Original Group/Scaffold | Bioisosteric Replacement | Rationale/Observed Outcome | Reference |

|---|---|---|---|

| Phenyl ring | Pyridine ring | Improve aqueous solubility while retaining potency | nih.gov |

| 6-isopropylaminoindazole | 6-isopropoxyindole or ortho-methoxy aniline | Improve kinase selectivity (CSNK2A vs. PIM3) | nih.gov |

| Methyl ester | Isoxazole | Maintained high affinity for dopamine transporter (DAT) | nih.gov |

| Hydrogen | Fluorine | Block metabolic oxidation, modulate pKa | nih.gov |

Preclinical Research Data Unavailable for this compound

Following a comprehensive search of scientific literature and databases, no specific preclinical data was found for the chemical compound This compound pertaining to the requested topics of biological target engagement, mechanisms of action, cellular and biochemical pathway modulation, and preclinical pharmacological investigations.

The performed searches aimed to retrieve information on:

Conformational Rigidity and Flexibility in SAR: No studies detailing the structure-activity relationship (SAR) with a focus on the conformational properties of this specific compound were identified.

In Vitro Functional Assays: There is no available public data on the effects of this compound in functional assays, such as those measuring enzyme activity or receptor activation and inhibition.

Investigation of Signaling Cascade Modulation: Specific investigations into the modulation of signaling cascades, such as NF-κB signaling, by this compound have not been reported in the available literature.

Antiproliferative Activity in Cell Lines: Preclinical screening data regarding the antiproliferative effects of this compound against cancer cell lines could not be located.

In Vitro and Ex Vivo Metabolic Stability: There are no published studies detailing the metabolic stability of this compound in either in vitro or ex vivo systems.

While research exists for structurally related compounds containing pyridinyl and fluoromethoxyphenyl moieties, the strict requirement to focus solely on This compound prevents the inclusion of such data. The scientific community has not yet published research that would fulfill the specific requirements of the requested article outline for this particular molecule. Therefore, the detailed article as structured in the prompt cannot be generated at this time.

Based on a comprehensive search of available scientific literature, there is no specific information regarding "this compound" in the context of radioligand development, PET imaging applications, or in vitro/ex vivo target occupancy studies.

Therefore, the requested article focusing on these specific aspects of this compound cannot be generated at this time due to the absence of relevant research data. Further preclinical research would be necessary to determine its potential for such applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol, and what methodological considerations are critical for optimizing yield and purity?

- Answer : A robust synthetic approach involves Suzuki-Miyaura cross-coupling between 3-fluoro-4-methoxyphenylboronic acid and a halogenated pyridin-3-ol precursor (e.g., 6-bromopyridin-3-ol). Key considerations include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent optimization : Use DMF or THF under inert atmosphere to prevent dehalogenation side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How can researchers effectively characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

- Answer :

- X-ray crystallography : Employ SHELX software for structure refinement; ensure high-resolution data (≤1.0 Å) to resolve fluorine and methoxy group positions .

- NMR analysis : Use ¹⁹F-NMR (δ ~ -110 ppm for aromatic F) and ¹H-NMR (methoxy singlet at δ 3.8–4.0 ppm) to confirm substitution patterns .

- Mass spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the known solubility and stability profiles of this compound under various experimental conditions, and how should these influence storage and handling protocols?

- Answer :

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability tests show decomposition in acidic conditions (pH < 3) due to pyridine ring protonation .

- Storage : Store under argon at -20°C in amber vials to prevent photodegradation of the methoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's reactivity or binding affinities?

- Answer :

- Docking vs. crystallography : Compare DFT-calculated binding poses (e.g., using Gaussian09) with X-ray structures of protein-ligand complexes. Adjust force fields to account for fluorine’s electronegativity .

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates under varying pH/temperature, identifying discrepancies between theoretical and observed activation energies .

Q. What strategies are effective for modifying the compound's scaffold to enhance selectivity in biological targets while minimizing off-target interactions?

- Answer :

- Bioisosteric replacement : Substitute the 3-fluoro group with CF₃ (improves lipophilicity) or Cl (enhances π-stacking) while retaining methoxy for hydrogen bonding .

- Ring functionalization : Introduce methyl groups at the pyridine C4 position to sterically block non-target binding pockets .

Q. How does the steric and electronic influence of the 3-fluoro-4-methoxyphenyl substituent affect the compound's intermolecular interactions in crystal packing or supramolecular assemblies?

- Answer :

- Crystal packing : The fluorine atom participates in weak C–H···F interactions (2.8–3.2 Å), while the methoxy group forms O–H···O hydrogen bonds, stabilizing layered structures .

- Supramolecular design : Co-crystallize with π-acidic partners (e.g., nitroaromatics) to exploit charge-transfer interactions, monitored via Hirshfeld surface analysis .

Critical Analysis of Methodological Challenges

- Fluorine positional effects : The 3-fluoro substituent’s orientation significantly impacts biological activity; regioselective synthesis requires careful control of reaction stoichiometry to avoid isomer formation .

- Crystallographic ambiguity : Low-resolution XRD data may misassign methoxy group positions; complementary NMR NOE experiments are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.